molecular formula C4H2Cl2F6O B14617224 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane CAS No. 57041-65-3

2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane

Katalognummer: B14617224
CAS-Nummer: 57041-65-3
Molekulargewicht: 250.95 g/mol
InChI-Schlüssel: RDYTUFQTFZMTJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . This reaction forms 2,2-dichloro-1,1-difluoroethoxybenzene, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinctive chemical and physical properties. These properties make it valuable for various specialized applications in research and industry.

Eigenschaften

CAS-Nummer

57041-65-3

Molekularformel

C4H2Cl2F6O

Molekulargewicht

250.95 g/mol

IUPAC-Name

2-(2,2-dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane

InChI

InChI=1S/C4H2Cl2F6O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H

InChI-Schlüssel

RDYTUFQTFZMTJC-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)(OC(C(Cl)Cl)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.